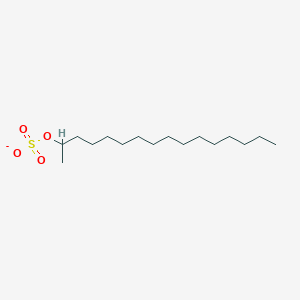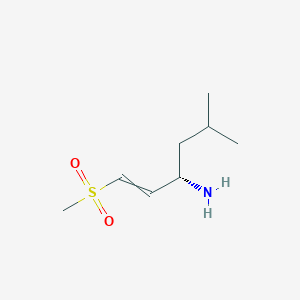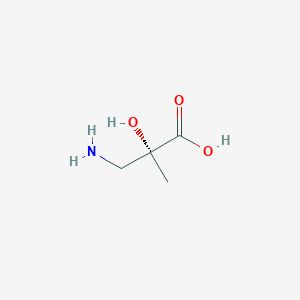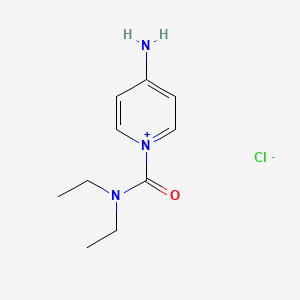
1H-Pyrrole-2-carboxylic acid, 4,5-dihydro-5-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2-carboxylic acid, 4,5-dihydro-5-oxo- is a heterocyclic organic compound with the molecular formula C5H7NO3. This compound is part of the pyrrole family, which is known for its aromatic properties and significant role in various biological and chemical processes. The structure of 1H-Pyrrole-2-carboxylic acid, 4,5-dihydro-5-oxo- includes a pyrrole ring with a carboxylic acid group and a ketone group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2-carboxylic acid, 4,5-dihydro-5-oxo- can be achieved through several methods. One common approach involves the cyclization of α-amino ynones or the three-component reactions of 2,3-diketo esters, amines, and ketones . Another method includes the ring-opening cyclization of cyclopropyl ketones with primary amines, which can be catalyzed by nickel (II) or chiral scandium (III) complexes . Additionally, the oxidative cyclization of β-enaminones is a well-studied approach, often involving a rearrangement step after ring formation .
Industrial Production Methods
Industrial production of 1H-Pyrrole-2-carboxylic acid, 4,5-dihydro-5-oxo- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic processes, such as copper (II)-catalyzed cyclization of α-diazo-β-oxoamides with amines, is common in industrial settings . These methods are designed to be cost-effective and scalable, making the compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-2-carboxylic acid, 4,5-dihydro-5-oxo- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product .
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or esters, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
1H-Pyrrole-2-carboxylic acid, 4,5-dihydro-5-oxo- has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1H-Pyrrole-2-carboxylic acid, 4,5-dihydro-5-oxo- exerts its effects involves interactions with various molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. These interactions can influence biological processes, such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares a similar pyrrole structure but includes a phenylamide group, which alters its chemical properties and applications.
1H-Pyrrole-2-carboxylic acid, 4,5-dimethyl-, ethyl ester:
Uniqueness
1H-Pyrrole-2-carboxylic acid, 4,5-dihydro-5-oxo- is unique due to its specific functional groups, which provide versatility in chemical reactions and applications. Its ability to undergo various transformations makes it a valuable compound in both research and industrial settings .
Properties
CAS No. |
192878-36-7 |
|---|---|
Molecular Formula |
C5H5NO3 |
Molecular Weight |
127.10 g/mol |
IUPAC Name |
2-oxo-1,3-dihydropyrrole-5-carboxylic acid |
InChI |
InChI=1S/C5H5NO3/c7-4-2-1-3(6-4)5(8)9/h1H,2H2,(H,6,7)(H,8,9) |
InChI Key |
UKUHCFOPVAFYIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(NC1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Imidazole, 2,2'-[2-(diphenylphosphino)ethylidene]bis[1-methyl-](/img/structure/B12567229.png)
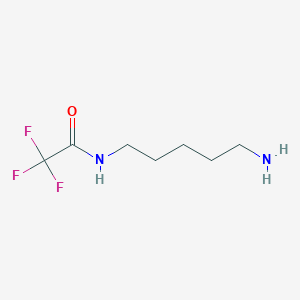
![2'-[(Dimethylamino)methyl]-3,4-dihydro[1,1'-biphenyl]-1(2H)-ol](/img/structure/B12567237.png)
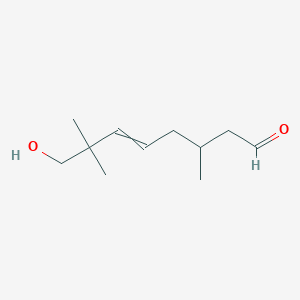
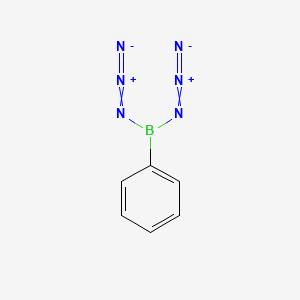
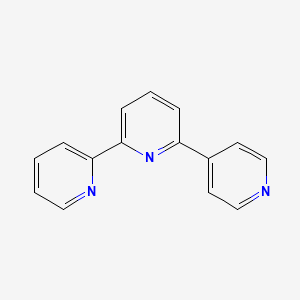

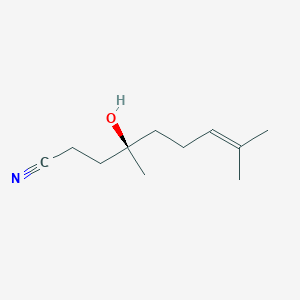
![3-[4-(Dimethylamino)anilino]-1-(4-hexylphenyl)prop-2-en-1-one](/img/structure/B12567280.png)

